chemical structure and properties of (2R,6R)-2,6-Dimethylpiperazine oxalate
chemical structure and properties of (2R,6R)-2,6-Dimethylpiperazine oxalate
A Strategic Analysis of Structure, Synthesis, and Pharmaceutical Utility
Executive Summary
(2R,6R)-2,6-Dimethylpiperazine oxalate is a high-value chiral diamine scaffold used extensively in modern drug discovery. Unlike its achiral or racemic counterparts, this specific enantiomer offers a rigid, defined stereochemical vector that is critical for binding affinity in target proteins such as CPS1 (Carbamoyl Phosphate Synthetase 1) .
This guide provides a comprehensive technical breakdown of the compound, focusing on its stereochemical stability, industrial synthesis via the "chiral pool" method, and its role as a pharmacophore. It is designed for medicinal chemists and process scientists requiring actionable data for scale-up and application.
Chemical Identity & Stereochemistry[1][2][3]
The (2R,6R) configuration locks the piperazine ring into a thermodynamically favorable diequatorial conformation . This structural rigidity minimizes steric clash when the molecule binds to enzyme pockets, a feature not present in the cis (meso) isomer where one methyl group must be axial.
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | (2R,6R)-2,6-Dimethylpiperazine oxalate |
| Common Name | trans-2,6-Dimethylpiperazine oxalate (Enantiopure) |
| CAS Number (Free Base) | 768335-42-8 (Specific (2R,6R) isomer) |
| CAS Number (Racemate) | 108-49-6 (Generic 2,6-dimethylpiperazine) |
| Molecular Formula | C₆H₁₄N₂[1][2][3][4][5][6][7][8][9] · C₂H₂O₄ (1:1 Salt) |
| Molecular Weight | 204.22 g/mol (Salt); 114.19 g/mol (Base) |
| Stereochemistry | trans-Diequatorial (C2 and C6 methyls) |
Structural Conformation
In the (2R,6R) isomer, both methyl groups occupy the equatorial positions of the chair conformer. This contrasts with the (2R,6S) cis-isomer, where one methyl is forced into a high-energy axial position.
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Implication: The (2R,6R) isomer is more chemically stable and provides a predictable "flat" topology for linker attachment in fragment-based drug design (FBDD).
Physicochemical Profile
The oxalate salt is the preferred form for storage and handling due to its non-hygroscopic nature and high crystallinity, which facilitates purification.
| Property | Data | Notes |
| Appearance | White crystalline solid | High crystallinity aids in enantiomeric enrichment. |
| Melting Point (Free Base) | 108–111 °C | Sharp melting point indicates high purity. |
| Melting Point (Oxalate) | > 250 °C (Decomp.) | Typical of stable amine-oxalate salts; exact value varies by heating rate. |
| Solubility | Water (High), Methanol (Moderate) | Insoluble in non-polar solvents (EtOAc, Hexane). |
| pKa (Conjugate Acid) | ~9.4 (N1), ~5.6 (N4) | Estimated values; N1 is highly basic. |
| Hygroscopicity | Low (Oxalate) vs. High (Free Base) | Oxalate salt prevents carbamate formation from atmospheric CO₂. |
Synthesis & Manufacturing Protocols
High-purity (2R,6R)-2,6-dimethylpiperazine is difficult to obtain via direct resolution of the racemate due to the low yield (max 50%). The industry standard "Chiral Pool" synthesis starting from D-Alanine is preferred for >99% enantiomeric excess (ee).
Pathway Visualization (DOT)
Caption: Synthesis of (2R,6R)-2,6-dimethylpiperazine oxalate via the D-Alanine chiral pool route, ensuring retention of stereochemistry.
Detailed Experimental Protocol
Stage 1: Cyclization to Diketopiperazine
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Reagents: D-Alanine methyl ester hydrochloride (1.0 equiv), Base (e.g., Et₃N or NaOMe), Methanol.
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Procedure: Reflux D-Alanine methyl ester in methanol for 24–48 hours. The amino acid undergoes intermolecular cyclization to form (3R,6R)-3,6-dimethylpiperazine-2,5-dione .
-
Purification: Filtration of the precipitated diketopiperazine (white solid).[10]
-
Critical Control Point: Ensure complete reaction to avoid linear dipeptides.
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Stage 2: Reduction to Piperazine Core
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF), THF (anhydrous).[11]
-
Procedure:
-
Suspend LiAlH₄ (4.0 equiv) in dry THF under N₂.
-
Slowly add the diketopiperazine solid at 0 °C.
-
Heat to reflux for 12–16 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
-
Isolation: Filter salts, dry filtrate (Na₂SO₄), and concentrate to yield the (2R,6R)-2,6-dimethylpiperazine free base as a pale yellow oil or low-melting solid.
Stage 3: Oxalate Salt Formation (Purification Step)
This step is crucial for removing any cis impurities or unreacted linear amines, as the trans-oxalate crystallizes preferentially.
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Dissolution: Dissolve the crude free base (10 g) in Ethanol (50 mL).
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Acid Addition: Add a solution of Oxalic Acid Dihydrate (1.0 equiv) in warm Ethanol (30 mL) dropwise with stirring.
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Crystallization: A thick white precipitate forms immediately. Heat to near reflux to dissolve, then cool slowly to 0 °C to maximize crystal growth.
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Filtration: Collect solids by vacuum filtration, wash with cold Ethanol/Et₂O (1:1).
-
Drying: Vacuum dry at 50 °C.
Applications in Drug Discovery
CPS1 Inhibition (Oncology)
The (2R,6R)-2,6-dimethylpiperazine moiety is the pharmacophore core of H3B-374 , a potent inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1).
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Mechanism: The rigid (2R,6R) core locks the inhibitor into a conformation that fits the allosteric pocket of CPS1.
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Data: The (2R,6R) isomer exhibits an 18-fold enhancement in potency (IC₅₀ = 360 nM) compared to the racemic or cis mixtures.[12]
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Therapeutic Area: LKB1-deficient non-small cell lung cancer (NSCLC).
Chiral Building Block
Used as a diamine linker in:
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Antivirals: Linker for dimeric inhibitors.
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GPCR Ligands: Enhances metabolic stability by blocking oxidative metabolism at the 2/6 positions (steric hindrance).
Analytical Quality Control
To ensure the integrity of the (2R,6R) isomer, the following analytical methods are mandatory:
-
Chiral HPLC:
-
Column: Daicel Chiralpak AD-H or IC.
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Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Acceptance Criteria: >98% ee (Enantiomeric Excess).[5] The (2R,6R) isomer typically elutes distinctly from the (2S,2S) and cis forms.
-
-
NMR Spectroscopy:
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¹H NMR (D₂O): Confirm methyl doublets and ring protons.
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NOESY: Verify trans-diequatorial arrangement (lack of NOE between C2-H and C6-H implies they are trans-diaxial protons, confirming equatorial methyls).
-
References
-
Discovery of CPS1 Inhibitors: Yao, S., et al. "Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1." ACS Medicinal Chemistry Letters, 2020.
-
Synthesis from Amino Acids: Koshizuka, M., et al. "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." Journal of Organic Chemistry, 2023.
-
Chiral Resolution Methodologies: Shiraiwa, T., et al. "Optical Resolution of 2-Methylpiperazine." Japanese Patent JP2001131157A.
-
General Properties of Piperazines: National Center for Biotechnology Information. "PubChem Compound Summary for CID 66056, 2,6-Dimethylpiperazine."
-
Salt Formation & Crystallography: Wang, N., et al. "Chiral resolution of dl-leucine via salifying tartaric acid derivatives." CrystEngComm, 2025.[13]
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